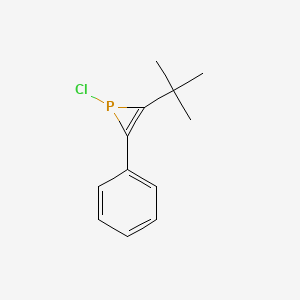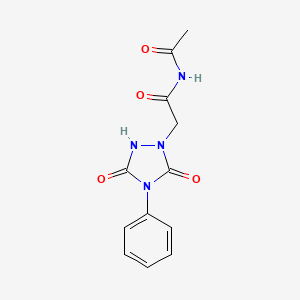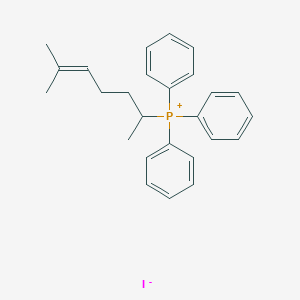
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide is a quaternary ammonium compound with a pyridinium core. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications. Its molecular structure consists of a pyridinium ring substituted with a 9,9-dimethyldecyl group and a methyl group, with an iodide ion as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 4-(9,9-dimethyldecyl)pyridine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium N-oxide.
Reduction: Formation of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-amine.
Aplicaciones Científicas De Investigación
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion channel functions.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and detergents.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium chloride
- 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium bromide
- 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium hydroxide
Uniqueness
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and interaction with biological systems compared to its chloride, bromide, and hydroxide counterparts.
Propiedades
| 113893-20-2 | |
Fórmula molecular |
C18H32IN |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
4-(9,9-dimethyldecyl)-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C18H32N.HI/c1-18(2,3)14-10-8-6-5-7-9-11-17-12-15-19(4)16-13-17;/h12-13,15-16H,5-11,14H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
FEDRGQFVRCWNMC-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)CCCCCCCCC1=CC=[N+](C=C1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)

